6-Bromo-2-methylhept-6-en-3-yn-2-ol 6-Bromo-2-methylhept-6-en-3-yn-2-ol
Brand Name: Vulcanchem
CAS No.: 100379-06-4
VCID: VC7931666
InChI: InChI=1S/C8H11BrO/c1-7(9)5-4-6-8(2,3)10/h10H,1,5H2,2-3H3
SMILES: CC(C)(C#CCC(=C)Br)O
Molecular Formula: C8H11BrO
Molecular Weight: 203.08 g/mol

6-Bromo-2-methylhept-6-en-3-yn-2-ol

CAS No.: 100379-06-4

Cat. No.: VC7931666

Molecular Formula: C8H11BrO

Molecular Weight: 203.08 g/mol

* For research use only. Not for human or veterinary use.

6-Bromo-2-methylhept-6-en-3-yn-2-ol - 100379-06-4

Specification

CAS No. 100379-06-4
Molecular Formula C8H11BrO
Molecular Weight 203.08 g/mol
IUPAC Name 6-bromo-2-methylhept-6-en-3-yn-2-ol
Standard InChI InChI=1S/C8H11BrO/c1-7(9)5-4-6-8(2,3)10/h10H,1,5H2,2-3H3
Standard InChI Key SMPAXHDJXTYRLU-UHFFFAOYSA-N
SMILES CC(C)(C#CCC(=C)Br)O
Canonical SMILES CC(C)(C#CCC(=C)Br)O

Introduction

Structural and Nomenclature Analysis

Molecular Architecture

The compound’s IUPAC name, 6-bromo-2-methylhept-6-en-3-yn-2-ol, precisely defines its structure:

  • A seven-carbon chain (hept) with a double bond between C6 and C7 (6-en) and a triple bond between C3 and C4 (3-yn).

  • A bromine atom at C6, a methyl group at C2, and a hydroxyl group at C2 .

The SMILES notation, CC(C)(C#CCC(=C)Br)O, further clarifies the connectivity:

  • The hydroxyl and methyl groups are bonded to C2, forming a tertiary alcohol.

  • The triple bond extends from C3 to C4, followed by a single bond to C5 and a double bond between C6 and C7 .

Spectroscopic and Computational Descriptors

Key computed physicochemical properties include:

PropertyValueSource
Exact Mass201.99900 g/mol
Topological Polar Surface Area (PSA)20.23 Ų
LogP (Octanol-Water)2.059
Index of Refraction1.526

The low PSA value suggests limited hydrogen-bonding capacity, consistent with its tertiary alcohol structure .

Physicochemical Properties

Thermodynamic Parameters

Experimental data from Chemsrc and PubChem reveal:

PropertyValueSource
Density1.358 g/cm³
Boiling Point224.24°C at 760 mmHg
Flash Point89.42°C
Vapor Pressure0.019 mmHg at 25°C

The relatively high boiling point reflects strong intermolecular forces due to polar functional groups, while the low vapor pressure indicates limited volatility at ambient conditions .

Synthetic Considerations

Stereochemical Challenges

The compound’s stereochemistry at C6 (double bond) remains uncharacterized. Stereoselective synthesis methods, such as those employing transition-metal catalysts or chiral auxiliaries, could be explored to control E/Z isomerism .

Applications and Industrial Relevance

Pharmaceutical Intermediates

Bromoalkenynols are valuable in synthesizing bioactive molecules. For example, similar structures are precursors to antiviral agents or kinase inhibitors .

Material Science

The conjugated enyne system could serve as a ligand in transition-metal complexes for catalytic applications, though this remains unexplored for the specific compound.

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